molecular formula C9H10ClN3S B1426282 N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride CAS No. 107097-06-3

N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride

Cat. No. B1426282
M. Wt: 227.71 g/mol
InChI Key: SVRFDTGLRYGIMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride” is a chemical compound with the CAS Number: 107097-06-3. It has a molecular weight of 227.72 and is typically stored at room temperature . It is a powder in physical form .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which include “N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride”, has been reported in the literature . The synthesis involves reactions of hydrazonoyl halides with potassium thiocyanate , thiosemicarbazide and its aryl derivatives , or carbon disulfide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N3S.ClH/c1-10-9-12-11-8(13-9)7-5-3-2-4-6-7;/h2-6H,1H3,(H,10,12);1H . This indicates the presence of a thiadiazole ring in the structure.


Chemical Reactions Analysis

While specific chemical reactions involving “N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride” are not mentioned in the search results, 1,3,4-thiadiazole derivatives are known to form charge transfer complexes with various acceptors .


Physical And Chemical Properties Analysis

“N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 227.72 .

Scientific Research Applications

Antibacterial Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 1,3,4-thiadiazole molecules were synthesized and their antibacterial activity was screened for various bacteria strains .
  • Methods of Application: The molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Their structures were investigated using DFT calculations .
  • Results: The molecules showed an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis . The experimental results were supported by a docking study using the Kinase ThiM from Klebsiella pneumoniae .

Anti-Epileptic Agents

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: 1,3,4-thiadiazole derivatives have shown good potency as anticonvulsant agents .
  • Methods of Application: Various modifications have been done in the 1,3,4-thiadiazole moiety to enhance its anticonvulsant properties .
  • Results: The modified 1,3,4-thiadiazole derivatives have been found to be highly effective and have less toxicity .

Antimicrobial Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents .
  • Methods of Application: The derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
  • Results: The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans . Four compounds outperformed the others in terms of antimicrobial activity .

Cytotoxic Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 1,3,4-thiadiazole derivatives have been studied for their cytotoxic properties .
  • Methods of Application: The study collected the 1,3,4-thiadiazole and its derivatives, which can be considered as potential anticancer agents .
  • Results: The derivatives have the ability to disrupt processes related to DNA replication, which permits them to inhibit replication of both bacterial and cancer cells .

Antidiabetic Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 1,3,4-thiadiazole derivatives have been studied for their potential as antidiabetic agents .
  • Methods of Application: Various modifications have been done in the 1,3,4-thiadiazole moiety to enhance its antidiabetic properties .
  • Results: The modified 1,3,4-thiadiazole derivatives have been found to be effective in controlling blood glucose levels .

Antihypertensive Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 1,3,4-thiadiazole derivatives have been explored for their antihypertensive properties .
  • Methods of Application: The derivatives were synthesized and their antihypertensive properties were evaluated using various in vitro and in vivo models .
  • Results: Some of the synthesized 1,3,4-thiadiazole derivatives showed promising antihypertensive activity .

Safety And Hazards

The safety information for this compound includes a warning signal word and the hazard statement H303 . Precautionary statements include P312 .

Future Directions

1,3,4-thiadiazole derivatives, including “N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride”, have shown significant therapeutic potential . They have a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial . Therefore, future research could focus on further exploring these properties and developing new drugs based on these compounds.

properties

IUPAC Name

N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S.ClH/c1-10-9-12-11-8(13-9)7-5-3-2-4-6-7;/h2-6H,1H3,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRFDTGLRYGIMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=C(S1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.